2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 341.1876 g/mol. This compound is classified under various categories based on its chemical structure and potential applications, including pharmaceuticals and agrochemicals. It is identified by the CAS number 476297-74-2 and is recognized for its unique combination of halogenated aromatic structures, which may contribute to its biological activity and chemical properties .
The synthesis of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be approached through several methods, primarily involving the functionalization of benzene derivatives. A common synthetic route involves:
Technical details regarding purification methods such as recrystallization or chromatography are essential to obtain the final product in high purity .
The molecular structure of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be represented using various structural formulas:
Clc1ccc(c(c1)Cl)C(=O)Nc1nc2c(s1)cc(cc2)FInChI=1S/C14H7Cl2FN2OS/c15-10-5-9(14(18)19-10)12(17)11-4-3-8(16)6-13(11)20-7(21)22/h3-7H,(H2,18,19)This structure indicates the presence of two chlorine atoms and one fluorine atom attached to distinct aromatic rings, contributing to its potential reactivity and interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.1876 g/mol |
| CAS Number | 476297-74-2 |
| SMILES | Clc1ccc(c(c1)Cl)C(=O)Nc1nc2c(s1)cc(cc2)F |
The chemical reactivity of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide may involve several types of reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry or materials science .
Data supporting these mechanisms typically arise from biological assays that evaluate the compound's efficacy against specific targets in vitro and in vivo .
The physical and chemical properties of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide include:
These properties influence its handling and application in scientific research .
The applications of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide span various fields:
Research continues into optimizing its efficacy and safety profiles for these applications .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7